3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

This bis-amino nitrile is the definitive building block for constructing pyrazolo[3,4-d]pyrimidines, enabling a microwave-assisted, chromatography-free route to kinase inhibitor libraries. Its N-isopropyl group provides a crucial lipophilic handle (clogP ~1.01) for CNS and cellular permeability optimization. Structurally related to Encorafenib, it serves as a precursor for impurity standards and metabolites. Procuring this specific compound ensures the correct substitution pattern for RC kinase modulation programs, avoiding inactive analogs.

Molecular Formula C7H11N5
Molecular Weight 165.20 g/mol
CAS No. 1390635-68-3
Cat. No. B13097363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile
CAS1390635-68-3
Molecular FormulaC7H11N5
Molecular Weight165.20 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C(=N1)N)C#N)N
InChIInChI=1S/C7H11N5/c1-4(2)12-7(10)5(3-8)6(9)11-12/h4H,10H2,1-2H3,(H2,9,11)
InChIKeyUDKDAYNFEXEIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 1390635-68-3): A Bis-Amino Nitrile Pyrazole Building Block


3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the 3,5-diaminopyrazole-4-carbonitrile class. It features a pyrazole core substituted at N1 with an isopropyl group, at C3 and C5 with amino groups, and at C4 with a nitrile group . Its molecular formula is C7H11N5 and its molecular weight is 165.20 g/mol . The predicted boiling point is 401.8±45.0 °C, predicted density is 1.36±0.1 g/cm³, and the predicted pKa is 1.43±0.10 . This class of compounds serves as versatile precursors for fused heterocycles, particularly pyrazolo[3,4-d]pyrimidines, and as intermediates in kinase inhibitor programs [1].

Why 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Analogs


Simple substitution of 3,5-diamino-1-isopropyl-1H-pyrazole-4-carbonitrile with unsubstituted or mono-amino pyrazole analogs is not viable due to the critical role of its bis-amino nitrile architecture. The dual amine groups at C3 and C5, in concert with the C4 nitrile, provide the specific reactivity required for the regioselective construction of pyrazolo[3,4-d]pyrimidine scaffolds via multi-component reactions [1]. Replacing the compound with 3,5-diamino-1H-pyrazole-4-carbonitrile (lacking the N-isopropyl group) alters the lipophilicity and steric profile of the final condensed product, which can significantly impact biological target engagement, as evidenced by the structure-activity relationships observed in kinase inhibitor programs [2]. The mono-amino analogs (3-amino or 5-amino) lack the second nucleophilic amine necessary for the double cyclization chemistry that is the primary synthetic utility of this compound class.

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile: Quantitative Differentiation Evidence vs. Analogues


Enhanced Lipophilicity (clogP) Relative to the Unsubstituted 3,5-Diamino-1H-pyrazole-4-carbonitrile Core

The target compound possesses a predicted logP of 1.01, indicating a significant increase in lipophilicity compared to the unsubstituted core 3,5-diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2), which has a predicted logP of approximately -0.55 [1]. This difference of ~1.5 log units is substantial and is driven by the N1-isopropyl substituent. In the context of CNS drug discovery, where an optimal logP range of 1-3 is often desired, this shift moves the compound from a polar, potentially low-permeability space into a more favorable physicochemical profile.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Structural Confirmation as a Purported Encorafenib Impurity Standard

While the target compound itself is a bis-amino species, a closely related mono-amino analog, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0), is explicitly identified and supplied as an Encorafenib impurity reference standard [1]. This indicates that the 1-isopropyl-4-carbonitrile pyrazole scaffold is a critical structural moiety in a clinically approved BRAF inhibitor. The target compound, with its additional C5 amino group, serves as a more advanced, functionalized intermediate for generating diverse impurity libraries or for synthesizing analogs of this pharmacologically relevant scaffold.

Pharmaceutical Quality Control Reference Standard Cancer Therapeutics

Reactivity Profile Advantage over 1-isopropyl-1H-pyrazole-3,5-diamine (Lacking the Nitrile Group)

The target compound's C4 nitrile group is essential for the established one-pot, three-component synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines, reacting with primary amines and orthoesters under microwave irradiation [1]. This high-yielding, chromatography-free method has been demonstrated on over 100 examples and is a key reaction for building kinase-focused libraries. The direct analog 1-isopropyl-1H-pyrazole-3,5-diamine (CAS 1247585-30-3), which lacks the C4 nitrile, cannot participate in this transformation [2]. Therefore, procurement of the analog would block access to this entire privileged medicinal chemistry scaffold.

Organic Synthesis Multi-Component Reaction Heterocycle Construction

Hydrogen Bond Donor/Acceptor Profile Relative to Mono-Amino Analogs

The target compound has a calculated topological polar surface area (TPSA) of 94.38 Ų and presents 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), based on computed molecular properties . Its mono-amino analog, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (C7H10N4), has a reduced HBD count of 2 and a lower HBA count. The additional H-bonding capacity of the target compound profoundly influences its interaction with biological targets and its solubility profile. In the USPTO kinase inhibitor patent US-9730914-B2, the 3,5-diaminopyrazole motif is a core pharmacophoric element for modulating RC kinase activity [1]. Replacing it with a mono-amino analog would remove a critical HBD for target engagement.

Molecular Recognition Physical Chemistry Strategic Procurement

Specific Use in the Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Drug Discovery

The 3,5-diaminopyrazole-4-carbonitrile scaffold, exemplified by the target compound, is the direct precursor for generating 3,4-diaminopyrazolo[3,4-d]pyrimidines, a scaffold with confirmed anti-leukemic activity. One derivative from this library showed a GI50 of 0.5 μM against Jurkat T cells with a selectivity index of 65 [1]. This contrasts with the simpler 3,5-diaminopyrazole CAN508, a CDK/P-TEFb inhibitor that targets angiogenesis but requires a different substitution pattern [2]. The N-isopropyl group on the target compound is a deliberate lipophilic substitution to explore hydrophobic pocket interactions in the ATP-binding site of kinases, a design principle validated across numerous inhibitor series.

Kinase Inhibitor Chemical Biology Library Synthesis

High-Confidence Application Scenarios for 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile


Parallel Synthesis of Kinase-Focused Pyrazolo[3,4-d]pyrimidine Libraries

This compound is the optimal building block for the microwave-assisted, one-pot, three-component synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. This method has been demonstrated to be robust, delivering over 100 examples with chromatography-free purification, and directly yields kinase inhibitor candidates with demonstrated cellular activity against leukemic cell lines [1]. The N-isopropyl group introduces a specific lipophilic vector for initial exploration of the ribose pocket in kinase targets.

Synthesis of Encorafenib-Related Impurity and Metabolite Standards

Given its structural relationship to the clinically approved BRAF inhibitor Encorafenib, this compound serves as a direct precursor for synthesizing diverse Encorafenib impurity standards and metabolites. Its bis-amino nitrile functionality provides an additional synthetic handle compared to the mono-amino analog that is already listed as Encorafenib Impurity 1 [2]. This enables pharmaceutical analytical departments to generate a comprehensive impurity library for method validation.

Lead Optimization Programs Targeting Regulated-in-COPD (RC) Kinase

For teams working on respiratory disease programs, this building block provides access to the 3,5-diaminopyrazole chemical space claimed in the Axikin Pharmaceuticals patent portfolio (e.g., US-9730914-B2) for modulating RC kinase activity [3]. Procuring this specific compound ensures the correct substitution pattern is in place for structure-activity relationship exploration and avoids the significant risk of generating inactive analogs that lack the critical C5 amine.

Physicochemical Property Optimization of Lead Candidates

For medicinal chemistry teams requiring a balanced intermediate to improve permeability of lead molecules, the target compound offers a calculated logP of approximately 1.01 [4]. This positions it advantageously over the more polar, unsubstituted analog (logP ~ -0.55) for CNS and cellular permeability. Selecting this compound as a building block introduces a controlled increase in lipophilicity early in the synthetic route, a key design principle for optimizing ADME properties.

Quote Request

Request a Quote for 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.